molecular formula C22H22ClN3O4S B6568126 6-{[4-(4-chlorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one CAS No. 946310-84-5

6-{[4-(4-chlorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one

Cat. No.: B6568126
CAS No.: 946310-84-5
M. Wt: 459.9 g/mol
InChI Key: CJWMMEUBBSCYHC-UHFFFAOYSA-N
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Description

This compound features a complex tricyclic scaffold fused with a piperazine sulfonyl group and a 4-chlorobenzoyl substituent. The 4-chlorobenzoyl moiety introduces electron-withdrawing properties, which may influence binding affinity to biological targets such as serotonin receptors (5-HTR) or enzymes like phosphodiesterases . Its synthesis typically involves multi-step reactions, including sulfonylation of piperazine derivatives and cyclization strategies to form the tricyclic core.

Properties

IUPAC Name

6-[4-(4-chlorobenzoyl)piperazin-1-yl]sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O4S/c23-18-4-1-15(2-5-18)22(28)24-9-11-25(12-10-24)31(29,30)19-13-16-3-6-20(27)26-8-7-17(14-19)21(16)26/h1-2,4-5,13-14H,3,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJWMMEUBBSCYHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)N4CCN(CC4)C(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Analog: 6-{[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one

This analog replaces the 4-chlorobenzoyl group with a 3,4-dimethoxybenzoyl moiety. The methoxy groups are electron-donating, increasing the compound’s lipophilicity and altering its pharmacokinetic profile compared to the chloro derivative. Preliminary data suggest that the dimethoxy variant exhibits higher solubility in polar solvents (e.g., logP = 2.1 vs. 2.8 for the chloro analog) but reduced binding affinity to 5-HT₁A receptors (Ki = 120 nM vs. 45 nM for the chloro compound) .

Functional Analogs: Piperazine-Linked Isoxazole Derivatives

Compounds such as 2H-1-Aza-2-oxa-7-chloro-3-(1-phenethylpiperidin-4-yl)-4,5-dihydronaphtho[1,2-c]isoxazole (8b) and 2H-1-aza-2-oxa-8-chloro-3-(1-phenethylpiperidin-4-yl)-5,6-dihydro-4H-benzo[3,4]cycloepta[2,1-c]isoxazole (8c) share a piperazine/piperidine pharmacophore but differ in their core structures (isoxazole vs. azatricyclo). These compounds exhibit moderate 5-HTR antagonism (Ki = 200–300 nM), likely due to reduced conformational rigidity compared to the azatricyclo scaffold .

Table 2: Functional Comparison with Isoxazole Derivatives

Property Target Compound (Chlorobenzoyl) Compound 8b/8c
Core Structure Azatricyclo Isoxazole-Fused Bicyclic
5-HT₁A Ki (nM) 45 200–300
Conformational Rigidity High Moderate
Piperazine-Sulfonyl Derivatives with Indenoisoindole Cores

Compounds like 3-{4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}-3-azatricyclo[7.3.1.0^5,13]trideca(12),5,7,9(13),10-pentaene-2,4-dione (20) feature extended tricyclic systems with indenoisoindole cores. While these derivatives show 5-HTR affinity (Ki = 50–80 nM), their bulkier structures may limit blood-brain barrier penetration compared to the more compact azatricyclo[6.3.1.0^{4,12}]dodecatrienone scaffold .

Key Research Findings

  • Substituent Effects : The 4-chlorobenzoyl group in the target compound enhances receptor binding specificity compared to methoxy or unsubstituted benzoyl analogs, likely due to optimized hydrophobic interactions .
  • Sulfonyl Group Role: The sulfonyl linkage improves metabolic stability, as evidenced by in vitro microsomal assays showing a t₁/₂ > 60 minutes vs. 25 minutes for non-sulfonylated analogs .
  • Structural Limitations : Despite high affinity, the azatricyclo scaffold’s low solubility (0.12 mg/mL) may necessitate prodrug strategies for in vivo applications .

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